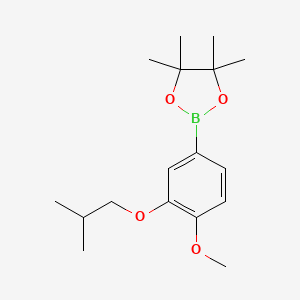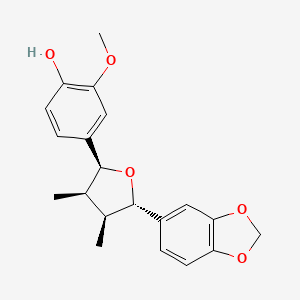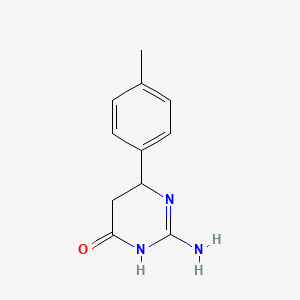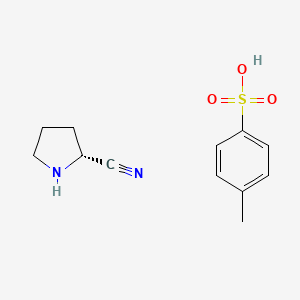![molecular formula C17H14N2 B13908571 (2S)-2-phenyl-1,2-dihydroimidazo[1,2-a]quinoline](/img/structure/B13908571.png)
(2S)-2-phenyl-1,2-dihydroimidazo[1,2-a]quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-2-phenyl-1,2-dihydroimidazo[1,2-a]quinoline is a heterocyclic compound that belongs to the class of imidazoquinolines. These compounds are known for their diverse biological activities and have been studied extensively for their potential applications in medicinal chemistry. The structure of this compound consists of a quinoline ring fused with an imidazole ring, with a phenyl group attached to the second carbon of the imidazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-phenyl-1,2-dihydroimidazo[1,2-a]quinoline can be achieved through various synthetic routes. One common method involves the intramolecular cyclization of 1-(2-isocyanophenyl)-1H-imidazole. This reaction is typically carried out in the presence of a catalyst such as phenyliodine(III) dicyclohexanecarboxylate and an iridium catalyst, under visible light . Another method involves the condensation of aromatic aldehydes with N-Boc-1,2-diaminobenzenes and azidochalkones .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity The choice of catalysts, solvents, and reaction parameters is crucial to achieve efficient production
Chemical Reactions Analysis
Types of Reactions
(2S)-2-phenyl-1,2-dihydroimidazo[1,2-a]quinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Substitution reactions can occur at the phenyl group or the imidazole ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and reaction time, are optimized based on the desired product.
Major Products
The major products formed from these reactions include substituted imidazoquinolines, dihydroquinolines, and other functionalized derivatives
Scientific Research Applications
Chemistry: The compound serves as a valuable scaffold for the synthesis of other heterocyclic compounds.
Industry: It can be used in the development of new materials with specific properties, such as catalysts and sensors.
Mechanism of Action
The mechanism of action of (2S)-2-phenyl-1,2-dihydroimidazo[1,2-a]quinoline involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to the observed biological effects. For example, it may act as an inhibitor of certain kinases or as an agonist/antagonist of specific receptors. The exact molecular targets and pathways involved depend on the specific biological activity being studied .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridines: These compounds have a similar structure but with a pyridine ring instead of a quinoline ring.
Imidazo[1,2-a]pyrazines: These compounds have a pyrazine ring and are known for their applications in drug development.
Benzimidazoles: These compounds have a benzimidazole ring and are widely studied for their anticancer and antimicrobial properties.
Uniqueness
(2S)-2-phenyl-1,2-dihydroimidazo[1,2-a]quinoline is unique due to its specific structure, which combines the properties of both imidazole and quinoline rings. This unique structure contributes to its diverse biological activities and potential applications in various fields. The presence of the phenyl group further enhances its chemical reactivity and biological activity, making it a valuable compound for scientific research and drug development.
Properties
Molecular Formula |
C17H14N2 |
|---|---|
Molecular Weight |
246.31 g/mol |
IUPAC Name |
(2S)-2-phenyl-1,2-dihydroimidazo[1,2-a]quinoline |
InChI |
InChI=1S/C17H14N2/c1-2-6-13(7-3-1)15-12-19-16-9-5-4-8-14(16)10-11-17(19)18-15/h1-11,15H,12H2/t15-/m1/s1 |
InChI Key |
CKZXDQHJIRKTOR-OAHLLOKOSA-N |
Isomeric SMILES |
C1[C@@H](N=C2N1C3=CC=CC=C3C=C2)C4=CC=CC=C4 |
Canonical SMILES |
C1C(N=C2N1C3=CC=CC=C3C=C2)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![1-(6-(4-Bromo-2-chlorophenyl)-3-(bromomethyl)-5-(4-chlorophenyl)furo[2,3-b]pyridin-2-yl)-2,2-dimethylpropan-1-one](/img/structure/B13908522.png)








